2-Iodo-5-methoxybenzaldehyde

Description

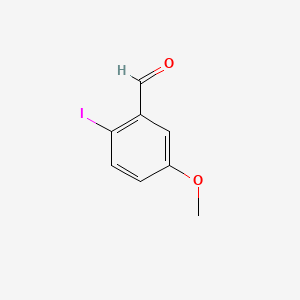

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRFMOFYYPMQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446170 | |

| Record name | Benzaldehyde, 2-iodo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-58-2 | |

| Record name | Benzaldehyde, 2-iodo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77287-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2)

This document provides a comprehensive technical overview of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. The guide details the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications, along with safety protocols and representative experimental procedures.

This compound is a substituted aromatic aldehyde featuring an iodine atom ortho to the aldehyde group and a methoxy group in the meta position. These functional groups provide distinct reactive sites, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 77287-58-2[1][2][3][4][5] |

| Molecular Formula | C₈H₇IO₂[1][2][3][4][5] |

| Molecular Weight | 262.04 g/mol [1][2][3][4] |

| IUPAC Name | This compound[3][4] |

| Synonyms | 5-methoxy-2-iodobenzaldehyde[3] |

| InChI Key | YHRFMOFYYPMQBE-UHFFFAOYSA-N[2][3][4] |

| Canonical SMILES | COC1=CC(=C(C=C1)I)C=O[2][3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid[2][3] |

| Color | White to Yellow[3][6] |

| Melting Point | 110-115 °C[2][3] |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

| Sensitivity | Air and light sensitive[3] |

Spectroscopic Data

Structural confirmation of this compound relies on standard spectroscopic techniques. While actual spectra should be referenced from the supplier, the expected characteristics are as follows:

-

¹H NMR: The spectrum would feature a singlet for the aldehydic proton (~9.5-10.5 ppm), a singlet for the methoxy protons (~3.8-4.0 ppm), and distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions.

-

¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (with the iodinated carbon being significantly shielded), and the methoxy carbon (~55-60 ppm).

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹) and C-O stretches for the ether linkage (~1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (262.04 g/mol ).

Synthesis and Chemical Reactivity

Synthetic Pathways

This compound is typically synthesized from commercially available precursors. A common strategy involves the ortho-iodination of 3-methoxybenzaldehyde. This can be achieved through methods like directed ortho-metalation followed by quenching with an iodine source.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

The utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl iodide is a handle for forming carbon-carbon and carbon-heteroatom bonds, while the aldehyde is susceptible to a wide range of nucleophilic attacks and redox reactions. This dual reactivity makes it a valuable intermediate for building molecular complexity. A related compound, 2-iodo-5-methoxybenzoic acid, is noted for its excellent performance in cross-coupling reactions to build biaryl systems.[7]

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in various fields:

-

Pharmaceutical and Drug Discovery: It serves as a precursor for synthesizing complex molecules with potential therapeutic value.[7] The ability to easily form biaryl linkages via Suzuki coupling is particularly relevant, as this scaffold is common in many drug candidates.[7]

-

Materials Science: The aryl iodide functionality allows for its incorporation into conjugated polymers and organic electronic materials through polymerization reactions like Sonogashira and Heck couplings.

-

Organic Synthesis: It is a valuable intermediate for creating a diverse library of substituted benzaldehyde derivatives for use in further synthetic transformations.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key application for this compound.

Objective: To synthesize 2-(4-methylphenyl)-5-methoxybenzaldehyde.

Reagents:

-

This compound (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram(s) | (Varies by supplier, commonly includes irritant symbol) |

| Signal Word | Warning[2] or Danger[4] |

| Hazard Statements | H315: Causes skin irritation[2][6].H319: Causes serious eye irritation[2][6].H335: May cause respiratory irritation[2][6].Some sources also indicate H301 (Toxic if swallowed)[4]. |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] As the compound is sensitive to air and light, storage under an inert atmosphere (e.g., argon or nitrogen) and in a dark container is recommended.[3][9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]

Conclusion

This compound (CAS 77287-58-2) is a highly valuable and versatile building block for chemical synthesis. Its distinct physicochemical properties and the orthogonal reactivity of its aryl iodide and aldehyde functional groups provide chemists with a powerful tool for constructing complex molecular architectures. With applications spanning from drug discovery to materials science, this compound is a key intermediate for innovation. Proper adherence to safety and handling protocols is essential when working with this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 97 77287-58-2 [sigmaaldrich.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. H66163.06 [thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde

This technical guide provides a comprehensive overview of 2-Iodo-5-methoxybenzaldehyde, a key aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering essential data, experimental methodologies, and a visualization of its synthetic utility.

Core Compound Data

This compound is a substituted benzaldehyde derivative. The presence of an iodine atom, a methoxy group, and an aldehyde functional group on the benzene ring makes it a versatile intermediate in organic synthesis.

| Property | Data | Citations |

| Molecular Formula | C₈H₇IO₂ | [1][2][3] |

| Molecular Weight | 262.04 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 77287-58-2 | [1][2] |

Significance in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. The aldehyde group is reactive and can participate in various transformations, while the iodo-substituent makes the molecule amenable to cross-coupling reactions, which are fundamental in the construction of biaryl scaffolds often found in pharmaceutical agents. Its structural isomer, 5-iodo-2-methoxybenzaldehyde, is also a valuable chemical intermediate.[4]

The related compound, 2-iodo-5-methoxybenzoic acid, highlights the utility of this substitution pattern in drug discovery and materials science, participating in reactions like Suzuki-Miyaura and Ullmann couplings to create intricate molecular architectures.[5]

Experimental Protocol: Synthesis via Iodination

Below is a representative protocol for the iodination of an aromatic compound, which can be adapted for the synthesis of iodo-methoxy-benzaldehyde derivatives. This specific example details the ultrasound-promoted iodination of an aromatic compound.

General Procedure for Ultrasound-Promoted Iodination:

-

Reaction Setup: In a suitable reaction vessel, suspend the starting aromatic or heteroaromatic compound (2 mmol) and molecular iodine (2-4 mmol) in distilled water (10 mL).[6]

-

Initiation: Add 30% (m/v) hydrogen peroxide (4-8 mmol) to the suspension.[6]

-

Sonication: Sonicate the mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]

-

Workup: Upon completion, add a saturated aqueous solution of sodium thiosulfate (10 mL) to quench the excess iodine.[6]

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).[6]

-

Drying and Concentration: Dry the combined organic phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[6]

-

Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent to afford the desired iodinated product.[6]

Synthetic Utility Workflow

The following diagram illustrates the role of this compound as a versatile intermediate in the synthesis of more complex chemical entities through various reaction pathways.

Caption: Role of this compound in synthesis.

References

- 1. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. 5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 5-Iodovanillin synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physical Properties of 2-Iodo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Iodo-5-methoxybenzaldehyde (CAS No. 77287-58-2). The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | [1][2][3][4] |

| Molecular Weight | 262.04 g/mol | [1][3][4] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | 96 °C | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| CAS Number | 77287-58-2 | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of solid organic compounds like this compound are outlined below. These are generalized protocols based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity and can be used for identification.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6] For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination can be performed. While this compound is a solid at room temperature, this method would be applicable if it were a liquid or if its boiling point under reduced pressure was being determined.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath in a Thiele tube or a beaker)[7][8]

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed into the small test tube. A capillary tube is inverted (open end down) and placed inside the test tube containing the sample.[7]

-

Apparatus Setup: The small test tube is attached to the thermometer with the sample at the level of the thermometer bulb. The entire assembly is then immersed in a heating bath.[8]

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[7][9]

-

Data Recording: At this point, the heating is discontinued. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for purification, formulation, and designing reaction conditions.[10][11]

Apparatus:

-

Small test tubes

-

Spatula or balance for measuring the solid

-

Graduated cylinders or pipettes for measuring solvents

-

Vortex mixer or stirring rods

Procedure:

-

Solvent Selection: A range of representative solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene) solvents.

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 1 mL) is added.[10]

-

Mixing and Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[11] The sample is then visually inspected to determine if it has completely dissolved.

-

Classification: The solubility can be classified as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[11]

-

-

Quantitative Assessment (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.

Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a solid organic compound like this compound.

Caption: Workflow for Physical and Spectroscopic Characterization.

References

- 1. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. guidechem.com [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. chymist.com [chymist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

Technical Guide: Physicochemical Properties of 2-Iodo-5-methoxybenzaldehyde

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Iodo-5-methoxybenzaldehyde, with a specific focus on its melting point and appearance. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 77287-58-2 | [1][2][3] |

| Molecular Formula | C8H7IO2 | [1][2][3] |

| Molecular Weight | 262.046 g/mol | [2] |

| Melting Point | 110°C to 115°C | [2] |

| Appearance | White to Yellow Solid | [2] |

| InChI Key | YHRFMOFYYPMQBE-UHFFFAOYSA-N | [2] |

Experimental Protocols

The determination of the melting point and the characterization of the appearance are fundamental experiments for the identification and quality control of chemical compounds. Standard methodologies for these procedures are detailed below.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up quickly to about 10-15°C below the expected melting point (110°C).

-

Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed closely through the magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.

Characterization of Appearance

The appearance of a chemical compound is a qualitative assessment of its physical state, color, and form.

Apparatus:

-

Spatula

-

White viewing surface (e.g., a ceramic tile or a watch glass)

-

Light source with consistent color temperature

Procedure:

-

Sample Preparation: A small, representative sample of this compound is taken from the container using a clean spatula.

-

Observation: The sample is placed on a white viewing surface to ensure accurate color perception.

-

Illumination: The sample is observed under a consistent and bright light source.

-

Description: The following characteristics are noted and recorded:

-

Physical State: e.g., solid, powder, crystalline.

-

Color: e.g., white, off-white, yellow.

-

Form: e.g., fine powder, crystalline needles, granules.

-

For this compound, the expected appearance is a white to yellow solid.[2]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical identity of this compound and its observable physical properties.

References

A Technical Guide to the Solubility of 2-Iodo-5-methoxybenzaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Iodo-5-methoxybenzaldehyde, a compound of interest in organic synthesis and pharmaceutical research. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. In light of this, this document provides a detailed experimental protocol for determining the solubility of this compound in a range of common laboratory solvents. Furthermore, a structured table is presented for the systematic recording of empirical data, and a workflow diagram illustrates the procedural steps for solubility determination. This guide is intended to equip researchers with the necessary framework to generate reliable solubility data, a critical parameter for reaction optimization, purification, and formulation development.

Introduction

This compound, with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol , is a substituted aromatic aldehyde.[1][2][3] Its structure, featuring an iodo group, a methoxy group, and an aldehyde functional group on a benzene ring, suggests a moderate polarity. Understanding the solubility of this compound is fundamental for its application in various chemical processes, including reaction kinetics, extraction, crystallization, and chromatography.[4] The solubility profile is a key determinant in solvent selection for synthesis, purification, and formulation in drug development.

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not available in published literature. The following table is provided for researchers to systematically record experimentally determined solubility values. It is recommended to determine solubility at various temperatures to understand its temperature dependence.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Toluene | ||||

| Tetrahydrofuran (THF) |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Continuous agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

To convert to mol/L, divide the solubility in g/L by the molecular weight of this compound (262.04 g/mol ).

3.3. Considerations

-

Ensure the purity of this compound before starting the experiment.

-

The equilibration time may need to be optimized for different solvents.

-

Perform experiments in triplicate to ensure the reproducibility of the results.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Predicted Solubility Based on Chemical Structure

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The presence of the polar aldehyde and methoxy groups suggests that it will be more soluble in polar organic solvents than in nonpolar solvents.

-

High Expected Solubility: In polar aprotic solvents like acetone, ethyl acetate, THF, and dichloromethane, and in polar protic solvents like ethanol and methanol. DMSO and DMF are also expected to be good solvents.

-

Low Expected Solubility: In nonpolar solvents such as hexane and toluene.

-

Very Low Expected Solubility: In water, due to the large, nonpolar iodinated benzene ring.

These predictions should be confirmed by experimental data as outlined in this guide.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-5-methoxybenzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For drug development professionals, a thorough understanding of NMR spectra is crucial for confirming the identity and purity of synthesized compounds. This guide provides a detailed technical overview of the expected ¹H and ¹³C NMR spectra of 2-iodo-5-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. The document outlines the predicted spectral data, provides a general experimental protocol for acquiring such data, and uses visualizations to illustrate the structural relationships and experimental workflows.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbon atoms in this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally similar compounds.

Predicted ¹H NMR Data

| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-C=O | 9.8 - 10.2 | Singlet | - | 1H |

| H-6 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 | 1H |

| H-4 | 7.2 - 7.4 | Doublet of doublets | 8.0 - 9.0, 2.5 - 3.5 | 1H |

| H-3 | 7.0 - 7.2 | Doublet | 2.5 - 3.5 | 1H |

| -OCH₃ | 3.8 - 4.0 | Singlet | - | 3H |

Predicted ¹³C NMR Data

| Carbon (C) | Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-5 | 160 - 165 |

| C-1 | 135 - 140 |

| C-6 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 115 - 120 |

| C-2 | 90 - 95 |

| -OCH₃ | 55 - 60 |

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a compound like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: Set a spectral width of approximately 200-240 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

An In-depth Technical Guide to the Isomers of C8H7IO2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural isomers of the chemical formula C8H7IO2. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by detailing the IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological relevance of these compounds.

Introduction to C8H7IO2 Isomers

The molecular formula C8H7IO2 encompasses a variety of structural isomers, primarily substituted benzoic acids, phenylacetic acids, acetophenones, and their derivatives. The presence of an iodine atom significantly influences the physicochemical properties of these molecules, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes them of particular interest in medicinal chemistry for the design of novel therapeutic agents and diagnostic tools.[1][2] Iodinated compounds have found applications as enzyme inhibitors and are utilized in radioiodination for imaging and therapy.[3][4]

Isomer Classes and IUPAC Nomenclature

The structural isomers of C8H7IO2 can be broadly categorized into the following classes. The International Union of Pure and Applied Chemistry (IUPAC) names for the key isomers are provided below.

Methyl Iodobenzoates

These are esters formed from iodobenzoic acid and methanol. The position of the iodine atom on the benzene ring gives rise to three positional isomers:

-

Methyl 2-iodobenzoate

-

Methyl 3-iodobenzoate

-

Methyl 4-iodobenzoate

Iodophenylacetic Acids

These are acetic acid derivatives with an iodophenyl substituent. The three positional isomers are:

Iodomethylbenzoic Acids

In this class, both an iodine atom and a methyl group are substituents on the benzoic acid backbone. This leads to a larger number of positional isomers, including:

-

2-Iodo-3-methylbenzoic acid

-

2-Iodo-4-methylbenzoic acid

-

2-Iodo-5-methylbenzoic acid

-

3-Iodo-2-methylbenzoic acid

-

3-Iodo-4-methylbenzoic acid

-

4-Iodo-2-methylbenzoic acid

-

4-Iodo-3-methylbenzoic acid

-

5-Iodo-2-methylbenzoic acid

Hydroxyiodoacetophenones

These isomers possess a hydroxyl group, an iodine atom, and an acetyl group on the benzene ring. Representative isomers include:

-

1-(2-Hydroxy-3-iodophenyl)ethanone

-

1-(2-Hydroxy-4-iodophenyl)ethanone

-

1-(2-Hydroxy-5-iodophenyl)ethanone

Other Isomers

Other possible, less common, structural arrangements include:

-

Iodinated Phenyl Acetates: e.g., 2-Iodophenyl acetate, 3-Iodophenyl acetate, 4-Iodophenyl acetate.

-

Iodinated Methoxybenzaldehydes: e.g., 2-Iodo-4-methoxybenzaldehyde.

-

Iodinated Phenoxyacetic acids: e.g., (4-Iodophenoxy)acetic acid.[10]

Physicochemical Data

A summary of available quantitative data for representative isomers of C8H7IO2 is presented in the table below for ease of comparison.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl Iodobenzoates | |||

| Methyl 2-iodobenzoate | 610-97-9 | 262.04 | ~64[11] |

| Methyl 3-iodobenzoate | 611-00-7 | 262.04 | 52-54 |

| Methyl 4-iodobenzoate | 619-44-3 | 262.04 | 114-117 |

| Iodophenylacetic Acids | |||

| 2-(2-Iodophenyl)acetic acid | 18698-96-9 | 262.04 | 116-119 |

| 2-(3-Iodophenyl)acetic acid | 1878-69-9 | 262.04 | 127-131[12] |

| 2-(4-Iodophenyl)acetic acid | 1798-06-7 | 262.04 | 137-143 |

| Iodomethylbenzoic Acids | |||

| 5-Iodo-2-methylbenzoic acid | 54811-38-0 | 262.04 | 176-179[13] |

| Hydroxyiodoacetophenones | |||

| 1-(4-Hydroxy-3-iodophenyl)ethanone | 62615-24-1 | 262.04 | 155-160[8] |

Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below. These protocols are based on established synthetic routes and can be adapted for specific laboratory conditions.

Synthesis of Methyl Iodobenzoates via Fischer Esterification

A common method for the synthesis of methyl iodobenzoates is the Fischer esterification of the corresponding iodobenzoic acid.[11]

Protocol for Methyl 2-iodobenzoate Synthesis: [14]

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-iodobenzoic acid (13.1 g, 52.9 mmol) in methanol (300 mL).

-

Slowly add concentrated sulfuric acid (30 mL) to the solution at room temperature with stirring.

-

Heat the mixture to 80 °C and maintain stirring under a nitrogen atmosphere for 2.5 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 5/1) to yield pure methyl 2-iodobenzoate.

Caption: General workflow for the synthesis of methyl iodobenzoates.

Synthesis of Iodobenzoic Acids via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing an iodo group onto an aromatic ring starting from the corresponding amino-substituted benzoic acid.[15][16]

Protocol for 2-Iodobenzoic Acid Synthesis: [15][17]

-

In a 5 mL conical vial, add 2-aminobenzoic acid (137 mg, 1 mmol), 1 mL of deionized water, and 250 µL of concentrated HCl. Stir until dissolved, heating gently if necessary.

-

Cool the vial in an ice bath and slowly add a solution of sodium nitrite (75 mg in 300 µL of water) via syringe while stirring. Maintain the cold temperature and stir for an additional 5 minutes to form the diazonium salt.

-

In a separate step, dissolve potassium iodide (170 mg) in 250 µL of water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution with stirring. A brown precipitate will form.

-

Remove the ice bath and stir the reaction mixture at room temperature for 5 minutes, then heat in a water bath at 40 °C for 10 minutes, followed by 80 °C for another 10 minutes. Vigorous nitrogen gas evolution will be observed.

-

Cool the vial in an ice bath and add a small amount of sodium sulfite to quench any excess iodine.

-

Isolate the crude 2-iodobenzoic acid by filtration and purify by recrystallization.

Caption: Key steps in the Sandmeyer reaction for iodobenzoic acid synthesis.

Synthesis of Iodophenylacetic Acids

Protocol for 3-Iodophenylacetic Acid Synthesis: [5][6]

-

Dissolve 2-(3-iodophenyl)acetonitrile (0.2 g) in 1.0 mL of a 1.0 M aqueous sodium hydroxide solution.

-

Reflux the mixture for 4 hours.

-

After cooling, extract the aqueous phase with ether to remove any unreacted starting material.

-

Acidify the aqueous phase with 1.0 M hydrochloric acid to a pH < 7.

-

Extract the acidified aqueous phase with ether.

-

Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 3-iodophenylacetic acid.

Biological Activity and Signaling Pathways

At present, specific signaling pathways directly modulated by the C8H7IO2 isomers are not well-documented in publicly available literature. However, based on their structural similarities to known bioactive molecules, some potential areas of investigation can be proposed. For example, iodophenylacetic acid derivatives could be explored for their potential as anti-inflammatory agents, given the structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyiodoacetophenones share a structural motif with some natural products and could be screened for a variety of biological activities.

Future research is warranted to elucidate the specific biological targets and signaling pathways affected by these compounds. High-throughput screening and target-based assays would be valuable in identifying potential therapeutic applications for this class of molecules.

Characterization of C8H7IO2 Isomers

The structural elucidation of these isomers relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the aromatic ring and confirming the presence and connectivity of functional groups.[18] The chemical shifts and coupling patterns of the aromatic protons are particularly informative. Solid-state NMR can also be a valuable tool for characterizing these compounds.[19][20]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.[21]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of functional groups such as the carbonyl (C=O) of the ester or carboxylic acid, and the hydroxyl (O-H) group.

Conclusion

The isomers of C8H7IO2 represent a diverse collection of chemical entities with potential for applications in drug discovery and development. This guide has provided a foundational overview of their nomenclature, synthesis, and physicochemical properties. The detailed experimental protocols offer a starting point for their synthesis and further investigation. While the specific biological activities and signaling pathways for most of these compounds remain to be explored, the structural motifs present suggest that they may be promising candidates for screening in various therapeutic areas. Further research into this chemical space is encouraged to unlock their full potential.

References

- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Iodophenylacetic acid | 1878-69-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 4′-Hydroxy-3′-iodoacetophenone | Krackeler Scientific, Inc. [krackeler.com]

- 9. 4'-hydroxy-3'-iodoacetophenone [stenutz.eu]

- 10. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Iodophenylacetic acid|lookchem [lookchem.com]

- 13. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 14. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 15. chemistry-online.com [chemistry-online.com]

- 16. scribd.com [scribd.com]

- 17. Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com [chegg.com]

- 18. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Solid-state NMR Spectroscopy of Iodine(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Iodo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Iodo-5-methoxybenzaldehyde (CAS No. 77287-58-2), a chemical intermediate used in various research and development applications. The following sections detail its hazards, proper handling procedures, and emergency responses to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is a substituted aromatic aldehyde. Its key identification and physical properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Benzaldehyde, 2-iodo-5-methoxy- |

| CAS Number | 77287-58-2 |

| Molecular Formula | C₈H₇IO₂[1][2][3] |

| Molecular Weight | 262.04 g/mol [1][2] |

| Appearance | White to yellow solid[3] |

| Melting Point | 110-115 °C[4] |

| Solubility | No data available |

| Sensitivity | Air and light sensitive[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301 | Danger | Toxic if swallowed[2][5] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation[4][5] |

GHS Pictograms:

-

Skull and Crossbones: For acute toxicity.

-

Exclamation Mark: For skin and eye irritation, and respiratory tract irritation.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the solid to avoid dust formation.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment:

| PPE Type | Specification | Rationale |

| Eye/Face | Chemical splash goggles or a face shield.[6] | Protects against splashes and dust. |

| Hand | Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use.[6] | Prevents skin contact. |

| Body | A flame-retardant lab coat.[6] | Protects against splashes and contamination of personal clothing. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is necessary if a fume hood is not available.[6] | Minimizes inhalation of dust or vapors. |

A logical workflow for handling this compound is presented in the following diagram:

First-Aid Measures

In case of exposure, immediate action is required.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][9] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9][10] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[9] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 3.[9]

-

Environmental Precautions: Prevent the chemical from entering drains.[9]

-

Containment and Cleanup: Sweep up the solid material and shovel it into a suitable container for disposal. Avoid creating dust.[9]

Storage and Disposal

| Aspect | Guideline |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] It is recommended to store under an inert gas like Argon due to its sensitivity.[3] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[9] |

| Disposal | Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[9] |

Toxicological Information

Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete information. All personnel handling this chemical should be adequately trained in its safe use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound 97 77287-58-2 [sigmaaldrich.com]

- 5. 5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Structure and Isomers of Iodo-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, isomers, synthesis, and physicochemical properties of iodo-methoxybenzaldehyde. This class of compounds, incorporating iodine, a methoxy group, and an aldehyde function on a benzene ring, holds significant interest in synthetic organic chemistry and drug discovery due to the versatile reactivity imparted by these functional groups. The iodinated derivatives of vanillin and its isomers, in particular, serve as valuable intermediates in the synthesis of complex molecular architectures and have shown potential biological activities.

Chemical Structure and Positional Isomers

Iodo-methoxybenzaldehyde can exist in numerous positional isomers depending on the substitution pattern of the iodo, methoxy, and aldehyde groups on the benzene ring. The core structure is a benzaldehyde molecule substituted with one iodine atom and one methoxy group. The most commonly encountered isomers in the scientific literature are derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), where the hydroxyl group is replaced by iodine, or iodine is introduced at another position on the ring.

Below are the chemical structures of several known iodo-methoxybenzaldehyde isomers, generated using the DOT language.

Caption: Chemical structures of common iodo-methoxybenzaldehyde isomers.

Physicochemical and Spectral Data of Isomers

The physical and spectral properties of iodo-methoxybenzaldehyde isomers vary depending on the substitution pattern. The available data for several isomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Iodo-methoxybenzaldehyde Isomers

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Iodovanillin (4-Hydroxy-3-iodo-5-methoxybenzaldehyde) | C₈H₇IO₃ | 278.04 | 183-185[1][2] |

| 5-Iodoisovanillin (3-Hydroxy-5-iodo-4-methoxybenzaldehyde) | C₈H₇IO₃ | 278.04 | 129-131[3] |

| 2-Iodo-3,4-dimethoxybenzaldehyde | C₉H₉IO₃ | 292.07 | 77-78[4] |

| 3-Iodo-4-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | 107-112[5] |

| 5-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Not available |

| 4-Iodo-2-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Not available |

| 2-Iodo-5-methoxybenzaldehyde | C₈H₇IO₂ | 262.04 | Not available |

| 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |

| 2-Hydroxy-3-iodo-5-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |

| 4-Hydroxy-2-iodo-3-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |

| 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | C₈H₇IO₃ | 278.04 | Not available |

Table 2: ¹H NMR Spectral Data of Selected Iodo-methoxybenzaldehyde Isomers (in CDCl₃)

| Isomer Name | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |

| 3-Iodo-4-methoxybenzaldehyde | 9.82 (s, 1H) | 8.31 (d, J=1.9 Hz, 1H), 7.86 (dd, J=8.5, 2.0 Hz, 1H), 6.93 (d, J=8.5 Hz, 1H) | 3.98 (s, 3H) |

| 5-Iodo-2-methoxybenzaldehyde | 10.32 (s, 1H) | 8.06 (d, J=2.4 Hz, 1H), 7.78 (dd, J=8.8, 2.4 Hz, 1H), 6.77 (d, J=8.8 Hz, 1H) | 3.90 (s, 3H) |

| This compound | 10.00 (s, 1H) | 7.78 (d, J=8.7 Hz, 1H), 7.40 (d, J=3.2 Hz, 1H), 6.90 (dd, J=8.7, 3.2 Hz, 1H) | 3.83 (s, 3H) |

| 5-Iodo-2,3,4-trimethoxybenzaldehyde | 10.17 (s, 1H) | 7.98 (s, 1H) | 4.02 (s, 3H), 3.97 (s, 3H), 3.89 (s, 3H) |

| 2-Iodo-3,4,5-trimethoxybenzaldehyde | 10.03 (s, 1H) | 7.34 (s, 1H) | 3.97 (s, 3H), 3.92 (s, 3H), 3.90 (s, 3H) |

Table 3: ¹³C NMR Spectral Data of Selected Iodo-methoxybenzaldehyde Isomers (in CDCl₃)

| Isomer Name | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) |

| 3-Iodo-4-methoxybenzaldehyde | 189.4 | 162.8, 141.1, 132.1, 131.4, 110.5, 86.5 | 56.8 |

| 5-Iodo-2-methoxybenzaldehyde | 188.3 | 161.4, 144.2, 137.0, 126.5, 114.2, 83.0 | 55.9 |

| This compound | 195.7 | 160.2, 141.0, 135.6, 123.5, 113.5, 89.9 | 55.7 |

| 5-Iodo-2,3,4-trimethoxybenzaldehyde | 187.7 | 158.9, 157.9, 146.0, 132.6, 126.9, 85.9 | 62.4, 61.2, 61.1 |

| 2-Iodo-3,4,5-trimethoxybenzaldehyde | 195.3 | 154.0, 153.0, 147.8, 130.5, 108.6, 91.6 | 61.2, 61.0, 56.3 |

Experimental Protocols for Synthesis

The synthesis of iodo-methoxybenzaldehyde isomers can be achieved through various methods, primarily involving electrophilic iodination of the corresponding methoxybenzaldehyde precursors. Below are detailed protocols for the synthesis of key isomers.

Synthesis of 5-Iodovanillin

A common method for the synthesis of 5-iodovanillin involves the direct iodination of vanillin.

Protocol:

-

Dissolve vanillin in a suitable solvent, such as aqueous sodium hydroxide.

-

Prepare a solution of the iodinating agent. A common reagent is a mixture of iodine and potassium iodide in water, which forms the triiodide ion (I₃⁻).

-

Slowly add the iodinating agent solution to the vanillin solution with stirring.

-

The reaction mixture is typically heated to facilitate the reaction.

-

After the reaction is complete, the mixture is cooled and acidified to precipitate the 5-iodovanillin product.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Synthesis of 5-Iodoisovanillin Ethers

The synthesis of 5-iodoisovanillin ethers often starts from 5-iodovanillin and involves a multi-step process.[6]

Caption: A multi-step synthesis of 5-iodoisovanillin ethers from 5-iodovanillin.

Protocol:

-

Demethylation of 5-Iodovanillin: 5-Iodovanillin is treated with a demethylating agent, such as aluminum chloride in pyridine, to yield 3,4-dihydroxy-5-iodobenzaldehyde.[6]

-

Regioselective O-methylation: The resulting catechol is then regioselectively methylated at the 4-hydroxyl group using methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF) to give 5-iodoisovanillin (3-hydroxy-5-iodo-4-methoxybenzaldehyde).[6]

-

O-alkylation: The final step involves the alkylation of the remaining hydroxyl group to produce the desired 5-iodoisovanillin ether.

Synthesis of 2-Iodo-4,5-dimethoxybenzaldehyde

This isomer can be synthesized from 2-bromo-4,5-dimethoxybenzaldehyde dimethylacetal.

Protocol:

-

Dissolve 2-bromo-4,5-dimethoxybenzaldehyde dimethylacetal in tetrahydrofuran (THF) and cool the solution to -70°C.

-

Add n-butyllithium dropwise while maintaining the temperature below -50°C.

-

After stirring, a solution of iodine in THF is added dropwise, again keeping the temperature below -50°C.

-

The reaction is quenched with aqueous acetic acid.

-

After workup, including extraction and solvent removal, the crude product is purified by crystallization to yield 2-iodo-4,5-dimethoxybenzaldehyde.

Biological Activity and Signaling Pathways

Iodinated derivatives of isovanillin, specifically 5-iodoisovanillin ethers, have been synthesized and explored for their potential as inhibitors of Bacillus anthracis.[6] This suggests a potential role for these compounds in the development of novel antibacterial agents. The exact mechanism of action and the signaling pathways involved require further investigation.

Derivatives of isovanillin are also known to be selective inhibitors of aldehyde oxidase.[7] This enzyme is involved in the metabolism of various aldehydes and drugs. Inhibition of aldehyde oxidase could have implications for drug metabolism and may be explored for therapeutic applications such as alcohol aversion therapy.[7]

The broader class of vanillin derivatives has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and altering its interaction with biological targets.

Caption: A logical workflow illustrating the role of iodo-methoxybenzaldehyde in drug discovery.

Conclusion

The iodo-methoxybenzaldehydes represent a diverse class of chemical compounds with significant potential for applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of their chemical structures, isomers, and available physicochemical and spectral data. The outlined synthetic protocols offer practical guidance for their preparation. While the biological activities of many isomers remain to be fully elucidated, the preliminary findings for certain derivatives, particularly as potential antibacterial agents and enzyme inhibitors, underscore the importance of further research in this area. This document serves as a foundational resource for scientists and researchers engaged in the exploration and utilization of these versatile chemical entities.

References

- 1. 4-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 15128239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3-ヨード-4-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isovanillin - Wikipedia [en.wikipedia.org]

where to buy 2-Iodo-5-methoxybenzaldehyde for research

An in-depth guide on sourcing chemical compounds for research requires careful consideration of safety, legality, and supplier reputation. Due to the potential for misuse of chemical information, this guide will focus on the general principles and reputable platforms for acquiring research chemicals, rather than providing direct links or experimental protocols for a specific compound like 2-Iodo-5-methoxybenzaldehyde. Researchers should always adhere to their institution's procurement policies and all applicable regulations.

Locating Chemical Suppliers for Research

Researchers have several avenues to find and procure chemicals for their work. The primary methods include using large chemical marketplace platforms, purchasing directly from manufacturers, and utilizing institutional purchasing systems.

1. Chemical Marketplaces:

Online platforms aggregate products from numerous suppliers, offering a broad selection and competitive pricing. These are often the first stop for researchers.

-

eMolecules: A widely used search engine for chemical sourcing, providing information on availability, pricing, and supplier details.

-

PubChem: While primarily a database of chemical information, it often links to suppliers for specific compounds.

-

ChemScence: A platform that connects buyers with sellers of chemicals, offering a wide range of compounds for research and development.

2. Direct from Manufacturers:

Purchasing directly from the manufacturer can ensure high quality and provide access to detailed technical support. Many large chemical companies have extensive online catalogs.

-

Sigma-Aldrich (Merck): A major supplier of laboratory chemicals, offering a vast portfolio of compounds with extensive documentation.

-

Thermo Fisher Scientific: Provides a wide array of chemicals, reagents, and laboratory equipment.

-

TCI (Tokyo Chemical Industry): A global supplier known for its broad range of organic reagents.

Table 1: Comparison of Major Chemical Sourcing Platforms

| Platform/Supplier | Primary Function | Key Features | Target Audience |

| eMolecules | Chemical Search Engine | Aggregates data from hundreds of suppliers, real-time availability, price comparison. | Researchers, Procurement Specialists |

| PubChem | Chemical Database | Links to suppliers, extensive chemical data, safety information. | Academic and Industrial Researchers |

| Sigma-Aldrich (Merck) | Manufacturer & Supplier | High-purity chemicals, detailed specifications, strong customer support. | Academic, Pharmaceutical, and Industrial Labs |

| Thermo Fisher Scientific | Manufacturer & Supplier | Broad product range including chemicals and equipment, integrated workflow solutions. | A wide range of scientific researchers |

| TCI Chemicals | Manufacturer & Supplier | Specializes in organic chemicals, offers custom synthesis services. | Organic Chemists, Materials Scientists |

Workflow for Procuring Research Chemicals

The process of acquiring a chemical for research involves several steps, from initial identification to final delivery and inventory management.

Caption: A typical workflow for procuring research chemicals.

Considerations for Supplier Selection

Choosing the right supplier is critical to ensure the quality and timeliness of your research.

Caption: Key criteria for evaluating and selecting a chemical supplier.

Disclaimer: This guide provides general information and does not endorse any specific supplier or chemical. Researchers must conduct their own due diligence and comply with all institutional and governmental regulations when purchasing chemicals. The handling of any chemical should be done in accordance with the provided Safety Data Sheet (SDS) and under the supervision of trained personnel.

An In-depth Technical Guide to the Discovery and Synthesis of 2-Iodo-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-5-methoxybenzaldehyde, a valuable aromatic building block in organic synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, this document details the key synthetic methodologies that have been developed for its preparation. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the reaction pathways to serve as a practical resource for laboratory chemists and researchers in the field of drug discovery and development.

Introduction

This compound, identified by its CAS number 77287-58-2, is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its structure, featuring an iodine atom ortho to the aldehyde group and a methoxy group in the meta position, provides two reactive sites for further chemical transformations. This makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. While a definitive record of its first synthesis is not readily apparent in surveyed historical chemical literature, several effective synthetic routes have been established. This guide focuses on these key methods, providing detailed procedural information and comparative data.

Synthetic Methodologies

The preparation of this compound primarily involves the direct iodination of 3-methoxybenzaldehyde (m-anisaldehyde). Different reagents and catalytic systems have been employed to achieve this ortho-iodination with varying degrees of success and efficiency.

Direct Iodination using Iodine and Periodic Acid

A common and relatively straightforward method for the synthesis of this compound involves the direct iodination of 3-methoxybenzaldehyde using a combination of molecular iodine and periodic acid as the in situ source of the iodinating species.

Experimental Protocol:

To a solution of 3-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as glacial acetic acid, is added molecular iodine (I₂) and periodic acid (H₅IO₆). The reaction mixture is then heated, typically in the range of 60-80°C, for a period of several hours to overnight. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the excess iodine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the characteristic iodine color disappears. The product is then typically isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Table 1: Quantitative Data for Direct Iodination with Iodine and Periodic Acid

| Parameter | Value |

| Starting Material | 3-Methoxybenzaldehyde |

| Key Reagents | Iodine (I₂), Periodic Acid (H₅IO₆) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 65-70°C |

| Reaction Time | Overnight |

| Yield | 67% |

Reaction Pathway:

Caption: Direct ortho-iodination of 3-methoxybenzaldehyde.

Palladium-Catalyzed Ortho-Iodination

More recent advancements in C-H bond activation have led to the development of palladium-catalyzed methods for the ortho-iodination of benzaldehydes. These methods often utilize a directing group strategy to achieve high regioselectivity.

Experimental Protocol:

In a typical procedure, the benzaldehyde substrate (1.0 equivalent) is mixed with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a ligand, and an iodine source like N-iodosuccinimide (NIS) in an appropriate solvent. The reaction is carried out at an elevated temperature. The specific ligand and reaction conditions can be varied to optimize the yield and selectivity. After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the product is isolated and purified using standard techniques like column chromatography.

Table 2: Representative Quantitative Data for Palladium-Catalyzed Ortho-Iodination

| Parameter | Value |

| Starting Material | Benzaldehyde Derivative |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Iodine Source | N-Iodosuccinimide (NIS) |

| Solvent | e.g., 1,2-Dichloroethane |

| Reaction Temperature | Elevated (e.g., 100°C) |

| Yield | Up to 82% (for related benzaldehydes) |

Reaction Workflow:

Caption: Workflow for Pd-catalyzed ortho-iodination.

Conclusion

While the historical genesis of this compound is not clearly documented, its synthesis has evolved to include robust and efficient methods. The direct iodination of 3-methoxybenzaldehyde remains a practical approach, while modern palladium-catalyzed C-H activation techniques offer an alternative route with high regioselectivity. The choice of method will depend on factors such as substrate availability, desired scale, and the specific requirements of the subsequent synthetic steps. This guide provides the necessary technical details to aid researchers in the selection and execution of a suitable synthesis for this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2-Iodo-5-methoxybenzaldehyde (CAS No: 77287-58-2), a valuable intermediate in organic synthesis. This document outlines its chemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde. Its structure, featuring an iodine atom and a methoxy group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the aldehyde and iodine, combined with the electron-donating effect of the methoxy group, influences its reactivity in various chemical transformations.

Theoretical and Computational Properties

A range of theoretical properties for this compound has been computed and is available through public databases. These properties are essential for predicting its behavior in different chemical environments and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | [PubChem][1] |

| Molecular Weight | 262.04 g/mol | [PubChem][1] |

| Exact Mass | 261.94908 Da | [PubChem][1] |

| InChIKey | YHRFMOFYYPMQBE-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | COC1=CC(=C(C=C1)I)C=O | [PubChem][1] |

| XLogP3-AA | 2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Rotatable Bond Count | 2 | [PubChem][1] |

| Topological Polar Surface Area | 26.3 Ų | [PubChem][1] |

| Heavy Atom Count | 11 | [PubChem][1] |

| Complexity | 138 | [PubChem][1] |

Experimental Properties

Experimental data provides real-world insights into the physical and chemical characteristics of this compound.

| Property | Value | Source |

| Physical Form | Solid, White to Yellow | [Fisher Scientific][2] |

| Melting Point | 110-115 °C | [Fisher Scientific][2] |

| Boiling Point | Not available | |

| Purity | 96% | [Fisher Scientific][2] |

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from m-anisaldehyde.

Experimental Protocol: Iodination of m-Anisaldehyde

This procedure is adapted from a comparative study on the iodination of methoxylated benzaldehydes.

Materials:

-

m-Anisaldehyde (5.77 g, 40 mmol)

-

Acetic acid (100 mL)

-

Iodine (4.71 g, 18 mmol)

-

Periodic acid (1.40 g, 6 mmol)

-

Water (20 mL)

-

Sulfuric acid (3 mL)

-

Saturated sodium bisulfite solution

-

Ice water

-

95% Ethanol for recrystallization

Procedure:

-

To 100 mL of acetic acid, add 5.77 g (40 mmol) of m-anisaldehyde, 4.71 g (18 mmol) of iodine, and 1.40 g (6 mmol) of periodic acid.

-

To the mixture, add 20 mL of water and 3 mL of sulfuric acid, which will result in a dark purple solution.

-

Heat the mixture with stirring at 65–70 °C overnight.

-

After the reaction has cooled, add saturated sodium bisulfite solution to quench the excess iodine, indicated by the disappearance of the dark color.

-